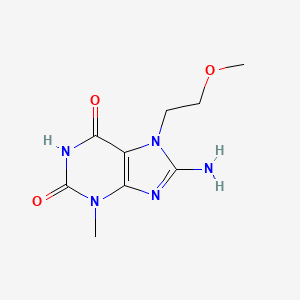

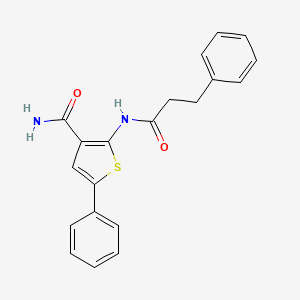

![molecular formula C28H22N4O4S B2715868 5-cyano-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-pyridin-3-ylpyridine-3-carboxamide CAS No. 328030-51-9](/img/structure/B2715868.png)

5-cyano-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-pyridin-3-ylpyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

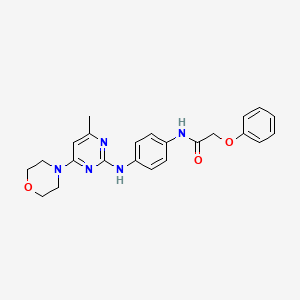

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The molecule also has a carboxamide group (-CONH2), a cyano group (-CN), a sulfanyl group (-SH), and a phenyl group (a six-membered carbon ring). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) .Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For instance, the carboxamide group might undergo hydrolysis, the cyano group might be reduced to an amine, and the sulfanyl group might react with bases .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are influenced by the compound’s molecular structure .Applications De Recherche Scientifique

Antitumor Activity

The compound has been investigated for its antitumor properties. Specifically, a series of novel 5-cyano-2,4,6-substituted pyrimidine derivatives containing an acrylamide group were synthesized and evaluated . Among these derivatives, compound 20y demonstrated potent cytotoxicity against PC-3 prostate cancer cells (IC50 = 2.75 ± 0.08 μM). Notably, it inhibited colony formation, migration, and invasion of PC-3 cells. Additionally, compound 20y induced S-phase cell cycle arrest and apoptosis in these cells. These findings suggest that compound 20y could serve as a valuable lead compound for developing antitumor agents targeting prostate cancer cells.

Cyanide Bioisostere

Cyanide, as a bioisostere of carbonyl, can alter the physicochemical properties of small molecules and enhance their metabolic stability when incorporated into a compound. In the case of antitumor drugs, cyanide has been used to improve their activity. Examples include Enzalutamide and Bosutinib .

Acryloyl Groups

Acryloyl groups act as electrophilic Michael acceptors, forming covalent bonds with amino acids in target proteins. This enhances the affinity between the compound and the protein, making it useful in drug development. Notable examples include Avitinib and Ibrutinib .

Chemical Structure

The compound’s chemical structure is as follows:

Mécanisme D'action

Target of Action

It’s known that similar compounds have been evaluated for antiproliferative activity against human cancer cell lines .

Mode of Action

It’s known that similar compounds have shown to inhibit the clonal formation and migration of cancer cells in a concentration-dependent manner .

Biochemical Pathways

Similar compounds have been shown to induce cell cycle arrest in the g0/g1 phase, thereby inhibiting the proliferation of cancer cells .

Result of Action

The compound 5’-cyano-6’-((2-(3,4-dihydroxyphenyl)-2-oxoethyl)thio)-2’-methyl-N-(o-tolyl)-[3,4’-bipyridine]-3’-carboxamide has been shown to induce apoptosis in cancer cells in a concentration-dependent and time-dependent manner . It also promotes the accumulation of reactive oxygen species in cancer cells in a concentration-dependent manner .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-cyano-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-pyridin-3-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N4O4S/c1-16-6-3-4-8-21(16)32-27(36)25-17(2)31-28(20(13-29)26(25)19-7-5-11-30-14-19)37-15-24(35)18-9-10-22(33)23(34)12-18/h3-12,14,33-34H,15H2,1-2H3,(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCCGPNAVXDSJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N=C(C(=C2C3=CN=CC=C3)C#N)SCC(=O)C4=CC(=C(C=C4)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-sulfinic acid](/img/structure/B2715791.png)

![2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone](/img/structure/B2715793.png)

![Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate](/img/structure/B2715797.png)

![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2715798.png)

![2-chloro-6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2715804.png)